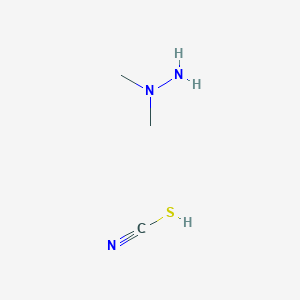
4-Methyloctane-4,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyloctane-4,5-diol is an organic compound with the molecular formula C9H20O2 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyloctane-4,5-diol can be synthesized through several methods. One common approach involves the hydroxylation of 4-methyloctene using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction typically occurs under mild conditions, with the diol being formed as the major product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-methyloctene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). This method allows for the efficient and scalable production of the diol.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyloctane-4,5-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4).
Reduction: Reduction of the diol can yield the corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Alkyl halides, ethers
Wissenschaftliche Forschungsanwendungen
4-Methyloctane-4,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 4-Methyloctane-4,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyloctane-3,5-diol
- 4-Methyloctane-2,5-diol
- 4-Methyloctane-4,6-diol
Uniqueness
4-Methyloctane-4,5-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar diols and contributes to its distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
514820-37-2 |
|---|---|
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
4-methyloctane-4,5-diol |
InChI |
InChI=1S/C9H20O2/c1-4-6-8(10)9(3,11)7-5-2/h8,10-11H,4-7H2,1-3H3 |
InChI-Schlüssel |
DHGDESXPWUVVOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(C)(CCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


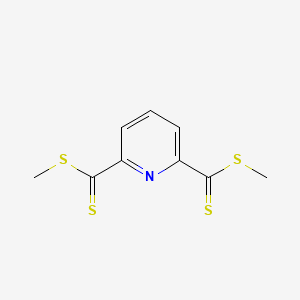
![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)
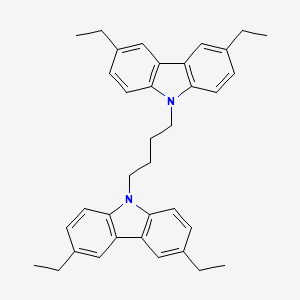
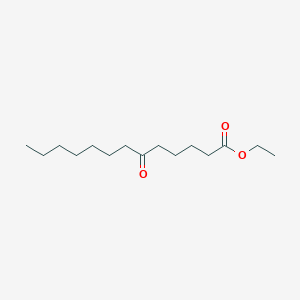
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
![1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene](/img/structure/B14246458.png)
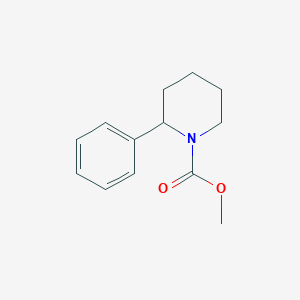


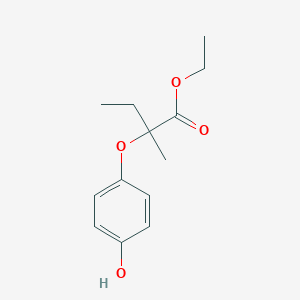
![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)
